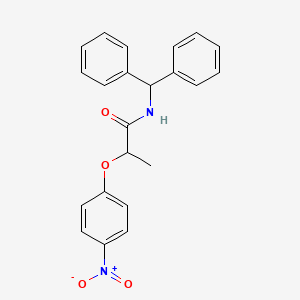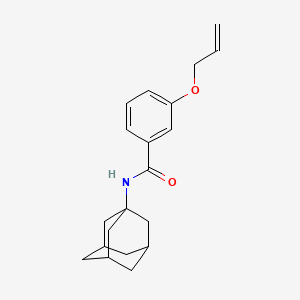
N-(diphenylmethyl)-2-(4-nitrophenoxy)propanamide
説明
N-(diphenylmethyl)-2-(4-nitrophenoxy)propanamide, also known as DPNP, is a synthetic compound that belongs to the family of diphenylmethylpiperazines. DPNP has been widely studied for its potential applications in scientific research, particularly in the field of neuroscience.
科学的研究の応用
N-(diphenylmethyl)-2-(4-nitrophenoxy)propanamide has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience. This compound has been shown to act as a potent and selective antagonist of the 5-HT7 receptor, which is a G protein-coupled receptor that is widely expressed in the brain. The 5-HT7 receptor has been implicated in a variety of physiological and pathological processes, including mood regulation, sleep-wake cycles, and cognitive function. This compound has been used to study the role of the 5-HT7 receptor in these processes, as well as in the pathophysiology of various psychiatric and neurological disorders.
作用機序
N-(diphenylmethyl)-2-(4-nitrophenoxy)propanamide acts as a selective antagonist of the 5-HT7 receptor, which means that it blocks the binding of serotonin to this receptor. The 5-HT7 receptor is coupled to a G protein, which activates a signaling cascade that ultimately leads to the regulation of various cellular processes. By blocking the 5-HT7 receptor, this compound disrupts this signaling cascade and alters the activity of neurons in the brain. This mechanism of action has been extensively studied and has provided insights into the role of the 5-HT7 receptor in various physiological and pathological processes.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, particularly in the brain. This compound has been shown to alter the activity of neurons in the prefrontal cortex, which is a brain region that is involved in higher cognitive functions such as decision-making, working memory, and attention. This compound has also been shown to modulate the activity of the hippocampus, which is a brain region that is involved in learning and memory. These effects have been attributed to the blockade of the 5-HT7 receptor by this compound.
実験室実験の利点と制限
N-(diphenylmethyl)-2-(4-nitrophenoxy)propanamide has several advantages for use in lab experiments. First, this compound is a selective antagonist of the 5-HT7 receptor, which means that it has a high degree of specificity and does not interact with other receptors in the brain. Second, this compound is a relatively simple and straightforward compound to synthesize, which makes it readily available for use in lab experiments. However, there are also some limitations to the use of this compound in lab experiments. For example, this compound has a relatively short half-life, which means that it must be administered frequently to maintain its effects. Additionally, this compound has poor solubility in aqueous solutions, which can make it difficult to administer to experimental animals.
将来の方向性
There are many future directions for research on N-(diphenylmethyl)-2-(4-nitrophenoxy)propanamide. One potential area of research is the role of the 5-HT7 receptor in the pathophysiology of various psychiatric and neurological disorders. This compound has already been used to study the role of the 5-HT7 receptor in depression, anxiety, and schizophrenia, but there is still much to learn about the mechanisms underlying these disorders. Another potential area of research is the development of new compounds that target the 5-HT7 receptor with greater specificity and potency than this compound. Finally, there is a need for further research on the biochemical and physiological effects of this compound, particularly in the context of its potential therapeutic applications.
特性
IUPAC Name |
N-benzhydryl-2-(4-nitrophenoxy)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O4/c1-16(28-20-14-12-19(13-15-20)24(26)27)22(25)23-21(17-8-4-2-5-9-17)18-10-6-3-7-11-18/h2-16,21H,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUBKCUQRSIWBIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(C1=CC=CC=C1)C2=CC=CC=C2)OC3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-{2-[2-(1-piperidinyl)ethoxy]ethoxy}benzonitrile hydrochloride](/img/structure/B4409823.png)
![4-[3-(4-methyl-1-piperidinyl)propoxy]benzonitrile hydrochloride](/img/structure/B4409827.png)
![2-[(4-allyl-5-benzyl-4H-1,2,4-triazol-3-yl)thio]-N-1,3-thiazol-2-ylpropanamide](/img/structure/B4409836.png)
![[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl 2,3-dimethyl-6-quinoxalinecarboxylate](/img/structure/B4409842.png)
amine hydrochloride](/img/structure/B4409844.png)
![8-[4-(4-methylpiperazin-1-yl)benzoyl]hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one](/img/structure/B4409849.png)
![4-methoxy-N-[(4-methyl-5-{[2-(4-morpholinyl)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)methyl]benzamide](/img/structure/B4409851.png)
![N-[3-chloro-4-(4-morpholinyl)phenyl]-2-(3-formyl-1H-indol-1-yl)acetamide](/img/structure/B4409852.png)
![1-[2-(4-chloro-3-methylphenoxy)propanoyl]-4-methylpiperidine](/img/structure/B4409854.png)
![2-({[5-(2-fluorophenyl)-2-furyl]methyl}amino)-1-butanol hydrochloride](/img/structure/B4409856.png)
![3-methoxy-2-[3-(3-methylpiperidin-1-yl)propoxy]benzaldehyde hydrochloride](/img/structure/B4409862.png)
![{2-[2-(allyloxy)phenoxy]ethyl}diethylamine hydrochloride](/img/structure/B4409881.png)
